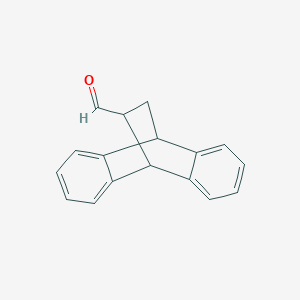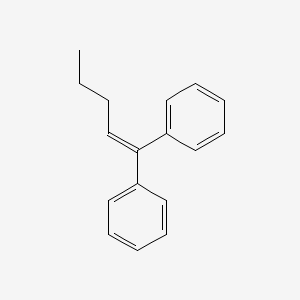
3-Bromo-1,1,1-triphenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1,1-triphenylpropan-2-one is an organic compound with the molecular formula C21H17BrO. It is a brominated derivative of triphenylpropanone, characterized by the presence of a bromine atom attached to the second carbon of the propanone chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,1-triphenylpropan-2-one typically involves the bromination of 1,1,1-triphenylpropan-2-one. One common method is the reaction of 1,1,1-triphenylpropan-2-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,1,1-triphenylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 1,1,1-triphenylpropan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted triphenylpropanones.
Reduction: 1,1,1-Triphenylpropan-2-ol.
Oxidation: Corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
3-Bromo-1,1,1-triphenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,1,1-triphenylpropan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. Additionally, the triphenylpropanone backbone can interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1,1,1-trifluoropropan-2-one: A brominated trifluoropropanone with different reactivity due to the presence of fluorine atoms.
3-Bromo-1-phenylpropan-1-one: A simpler brominated propanone with a single phenyl group.
Uniqueness
3-Bromo-1,1,1-triphenylpropan-2-one is unique due to its three phenyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity.
Propriétés
Numéro CAS |
94880-11-2 |
|---|---|
Formule moléculaire |
C21H17BrO |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
3-bromo-1,1,1-triphenylpropan-2-one |
InChI |
InChI=1S/C21H17BrO/c22-16-20(23)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
CMJKHAMHSNZOIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)




![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)





![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)

